molecular formula C21H26BrNO6 B1139492 PG-9 Maleate

PG-9 Maleate

Cat. No.: B1139492
M. Wt: 468.3 g/mol
InChI Key: VBUSCULTLLOSLM-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

PG-9 Maleate primarily targets the acetylcholine neurotransmitter system . Acetylcholine is a key neurotransmitter involved in various physiological functions, including muscle contraction, heart rate regulation, learning, and memory.

Mode of Action

This compound acts as a potent analgesic and nootropic agent . It increases the release of acetylcholine , thereby enhancing cholinergic transmission. This can lead to improved cognitive function and pain relief.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By increasing the release of acetylcholine, this compound can influence various downstream effects related to this neurotransmitter’s role in the body. These effects can include enhanced cognitive function, improved memory, and pain relief .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of cholinergic transmission. By increasing the release of acetylcholine, this compound can influence neuronal signaling, leading to potential improvements in cognitive function and pain relief .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PG-9 maleate involves the esterification of tropanyl 2-(4-bromophenyl)propionate with maleic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: PG-9 maleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

PG-9 maleate is widely used in scientific research due to its unique properties:

    Chemistry: It is used to study the mechanisms of esterification and substitution reactions.

    Biology: The compound is used to investigate the role of acetylcholine in various biological processes.

    Medicine: this compound is studied for its potential analgesic and nootropic effects, making it a candidate for developing new therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes .

Comparison with Similar Compounds

Uniqueness of PG-9 Maleate: this compound is unique due to its dual role as an analgesic and nootropic agent. Unlike other compounds, it specifically enhances the release of acetylcholine, making it a valuable tool for studying cholinergic signaling and its associated effects .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-bromophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO2.C4H4O4/c1-11(12-3-5-13(18)6-4-12)17(20)21-16-9-14-7-8-15(10-16)19(14)2;5-3(6)1-2-4(7)8/h3-6,11,14-16H,7-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUSCULTLLOSLM-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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